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876189-21-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 5-(Methoxycarbonyl)thiophene-2-boronic acid (CAS No. 876189-21-8). Intended
for professionals in research and drug development, this document synthesizes available data
to offer insights into the compound's characteristics, potential applications, and handling
considerations. While experimental data for this specific molecule is limited, this guide
leverages predicted values and comparative analysis with structurally related compounds to
provide a thorough profile.

Introduction and Chemical Identity

5-(Methoxycarbonyl)thiophene-2-boronic acid is a substituted thiophene derivative that
incorporates both a boronic acid and a methyl ester functional group. This unique combination
of functionalities makes it a valuable building block in synthetic organic chemistry, particularly in
the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-
heteroatom bonds. Its structural features suggest its utility in the synthesis of complex organic
molecules, including active pharmaceutical ingredients (APIs) and novel materials.
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Chemical Structure:

Figure 1: Chemical structure of 5-(Methoxycarbonyl)thiophene-2-boronic acid.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 876189-21-8
IUPAC Name (5-methoxycarbonylthiophen-2-yl)boronic acid[1]

Molecular Formula

CeH7BO4S[2][3]

Molecular Weight 186.00 g/mol [2]
5-Methoxycarbonyl-2-thiopheneboronic acid,
Methyl 5-boronothiophene-2-carboxylate,
Synonyms

Thiophene-2-carboxylic acid methyl ester-5-
boronic acid[3]

Physical and Chemical Properties

Comprehensive experimental data for the physical properties of 5-(Methoxycarbonyl)thiophene-

2-boronic acid are not readily available in the public domain. However, computational

predictions provide valuable estimates.

Table 2: Predicted Physical and Chemical Properties

Property Predicted Value Source
Boiling Point 386.7 £ 52.0 °C at 760 mmHg [3]
Density 1.39 + 0.1 g/cm3 [3]
pKa 7.58 £ 0.53 [3]
Appearance Off-white to light yellow solid [3]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.smolecule.com/products/s809463
https://pmc.ncbi.nlm.nih.gov/articles/PMC2980070/
https://pubchemlite.lcsb.uni.lu/e/compound/11600797
https://pmc.ncbi.nlm.nih.gov/articles/PMC2980070/
https://pubchemlite.lcsb.uni.lu/e/compound/11600797
https://pubchemlite.lcsb.uni.lu/e/compound/11600797
https://pubchemlite.lcsb.uni.lu/e/compound/11600797
https://pubchemlite.lcsb.uni.lu/e/compound/11600797
https://pubchemlite.lcsb.uni.lu/e/compound/11600797
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

It is important to note that the melting point for this compound has not been experimentally
determined[1]. For comparative context, the related compound 5-formyl-2-thienylboronic acid
has a reported melting point of 132-135 °C.

Specific solubility data for 5-(Methoxycarbonyl)thiophene-2-boronic acid in various solvents has
not been systematically investigated[1]. However, based on its structure, it is expected to have
some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
The boronic acid functionality may also impart limited solubility in aqueous basic solutions.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-(Methoxycarbonyl)thiophene-2-boronic acid is
scarce. The following represents predicted data and data from analogous compounds.

Infrared (IR) Spectroscopy: While an experimental IR spectrum for the title compound is not
available, the spectrum of the closely related 5-(methoxycarbonyl)thiophene-2-carboxylic acid
shows characteristic peaks at 3097 cm~1 (C-H stretch), 1728 cm~%, and 1712 cm~* (C=0
stretching)[2]. It is anticipated that 5-(Methoxycarbonyl)thiophene-2-boronic acid would exhibit
characteristic absorbances for the O-H stretch of the boronic acid (broad, ~3200-3600 cm™1),
the B-O stretch (~1350 cm~1), the C=0 stretch of the ester (~1720 cm~1), and vibrations
associated with the thiophene ring.

Reactivity and Synthetic Applications

Thiophene boronic acids are versatile reagents in modern organic synthesis. The primary utility
of 5-(Methoxycarbonyl)thiophene-2-boronic acid lies in its application as a coupling partner in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool
for the formation of biaryl and hetero-biaryl structures, which are prevalent in many biologically
active compounds.

Suzuki-Miyaura Cross-Coupling Workflow:
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Suzuki-Miyaura Cross-Coupling

Reactants:
- 5-(Methoxycarbonyl)thiophene-2-boronic acid
- Aryl/Heteroaryl Halide (or Triflate)
- Palladium Catalyst (e.g., Pd(PPh3)4)
- Base (e.g., Na2CO3, K3P0O4)
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Heat & Stir
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l

Coupled Product
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Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing 5-

(Methoxycarbonyl)thiophene-2-boronic acid.
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The presence of the methoxycarbonyl group offers a site for further chemical modification, such
as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, thereby
increasing the synthetic versatility of this building block. Thiophene-based compounds are of
significant interest in medicinal chemistry due to their wide range of pharmacological activities,
including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

5-(Methoxycarbonyl)thiophene-2-boronic acid should be handled with care in a well-ventilated
area, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information:
e Pictogram: Warning[4]

e Hazard Statements:

o

H302: Harmful if swallowed[4]

[¢]

H315: Causes skin irritation[4]

[¢]

H319: Causes serious eye irritation[4]

o

H332: Harmful if inhaled[4]

o

H335: May cause respiratory irritation[4]
o Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
o P280: Wear protective gloves/protective clothing/eye protection/face protection[4].

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing[4].

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Recommended storage temperature is 2-8°C[3].
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Conclusion

5-(Methoxycarbonyl)thiophene-2-boronic acid is a valuable and versatile building block for
organic synthesis, particularly for the construction of complex molecules through cross-coupling
methodologies. While a comprehensive set of experimentally determined physical and
chemical data is not yet available, predictive models and comparisons with analogous
structures provide a solid foundation for its use in research and development. As with any
chemical reagent, adherence to appropriate safety protocols is paramount. The continued
exploration of the reactivity of this and similar compounds will undoubtedly lead to new
discoveries in medicinal chemistry and materials science.

References
o Vertex Al Search. (n.d.). CAS 876189-21-8 5-(Methoxycarbonyl)thiophene-2-boronic Acid...

Retrieved January 7, 2026.
e PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7B0O4S | CID
11600797.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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